molecular formula C11H18O B13271299 1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde

1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13271299
M. Wt: 166.26 g/mol
InChI Key: OKZDHTOYBVJVPR-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a butenyl group and a methyl group, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with but-3-en-2-yl magnesium bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial production methods may involve the use of catalytic processes to enhance efficiency and scalability. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired product under milder conditions, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation, to form halogenated derivatives.

    Hydrogenation: The double bond in the butenyl group can be hydrogenated to form a saturated alkyl chain using hydrogen gas and a palladium catalyst.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, halogenated compounds, and saturated hydrocarbons.

Scientific Research Applications

1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The butenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Molecular pathways involved may include the modulation of enzyme activity, alteration of metabolic pathways, and interaction with cellular receptors. These interactions can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

1-(But-3-en-2-yl)-2-methylcyclopentane-1-carbaldehyde can be compared with similar compounds such as:

    2-Methylcyclopentanone: Lacks the butenyl group and aldehyde functionality, making it less versatile in chemical reactions.

    But-3-en-2-yl acetate: Contains an ester group instead of an aldehyde, leading to different reactivity and applications.

    2-Methylcyclopentane-1-carboxylic acid:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-but-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-4-9(2)11(8-12)7-5-6-10(11)3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

OKZDHTOYBVJVPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C=O)C(C)C=C

Origin of Product

United States

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